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Compound of Interest

Compound Name: Dihydrosesamin

Cat. No.: B1153223 Get Quote

Disclaimer: Initial searches for "Dihydrosesamin" did not yield any relevant results. This guide

proceeds under the assumption that the intended compound of interest is Dihydromyricetin

(DHM), a structurally related and well-studied flavonoid. All data and information presented

herein pertain to Dihydromyricetin.

This guide provides a comprehensive cross-species comparison of Dihydromyricetin (DHM)

metabolism, targeting researchers, scientists, and drug development professionals. The

information is compiled from various in vivo and in vitro studies to facilitate an understanding of

the metabolic similarities and differences between humans, rats, and mice.

Data Presentation
The metabolic landscape of DHM is characterized by Phase I (oxidation, reduction,

dehydroxylation) and Phase II (glucuronidation, sulfation, methylation) reactions. The identified

metabolites across different species are summarized below.

Table 1: Summary of Dihydromyricetin (DHM) Metabolites Identified in Human, Rat, and Mouse
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Metabolite
Class

Specific
Metabolite

Human (in
vitro)

Rat (in vivo)
Mouse (in
vivo)

Phase I

Dehydroxylated
4'-Dehydroxy-

Dihydromyricetin
Not Reported Yes[1][2] Yes[3][4]

Phase II

Glucuronide

Conjugates

Glucuronide-

Dihydromyricetin

(G-DHM)

Not Reported Yes[1][2] Yes[3][4]

Glucuronide-3'-

O-methoxy-

dihydromyricetin

Not Reported Yes[1][2] Yes[3][4]

Glucuronide-4'-

O-methoxy-

dihydromyricetin

Not Reported Yes[1][2] Yes[3][4]

Glucuronide-

dehydroxy-

dihydromyricetin

Not Reported Yes[1][2] Yes[3][4]

Methylated

Conjugates

3'-O-methyl-

dihydromyricetin
Not Reported Yes[1][2] Yes[3][4]

4'-O-methyl-

dihydromyricetin
Not Reported Yes[1][2] Yes[3][4]

Sulfated

Conjugates

Sulfate-

Dihydromyricetin
Not Reported Yes[1]

Not Detected in

Serum[4]

Other A total of 49

metabolites were

identified in rat

plasma, urine,

and feces,

including various

hydroxylated,

Not Applicable Yes[2] Not Reported
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methylated,

glucuronidated,

and sulfated

forms.

Table 2: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Dihydromyricetin[5][6]

CYP Isoform Inhibition Type IC50 (μM) Ki (μM)

CYP3A4
Non-competitive,

Time-dependent
14.75 6.06

CYP2E1 Competitive 25.74 9.24

CYP2D6 Competitive 22.69 10.52

CYP1A2
No significant

inhibition
>100 -

CYP2A6
No significant

inhibition
>100 -

CYP2C9
No significant

inhibition
>100 -

CYP2C19
No significant

inhibition
>100 -

CYP2C8
No significant

inhibition
>100 -

Table 3: In Vitro Inhibition of Rat Cytochrome P450 Enzymes by Dihydromyricetin[7]

CYP Isoform IC50 (mmol.L-1)

CYP1A1/2 4.1

CYP1A2 14.2

CYP2B1 98.5
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Table 4: Pharmacokinetic Parameters of Dihydromyricetin in Rats and Mice

| Species | Administration Route | Dose | Cmax | Tmax (h) | t1/2 (h) | AUC(0-t) | Absolute

Bioavailability (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | --- | | Rat | Intravenous | 2 mg/kg

| 165.67 ± 16.35 ng/mL | - | 2.05 ± 0.52 | 410.73 ± 78.12 ng·h/mL | - |[8] | | Rat | Oral | 20 mg/kg

| 21.63 ± 3.62 ng/mL | ~2.67 | 3.70 ± 0.99 | 164.97 ± 41.76 ng·h/mL | 4.02 |[8] | | Mouse (Male) |

Oral | 50 mg/kg | - | - | - | 2.5 µM·h | - |[3][4] | | Mouse (Female) | Oral | 50 mg/kg | - | - | - | 0.7

µM·h | - |[3][4] | | Mouse (Male) | Intraperitoneal | 50 mg/kg | - | - | - | 18.1 µM·h | - |[4] | | Mouse

(Female) | Intraperitoneal | 50 mg/kg | - | - | - | 17.3 µM·h | - |[4] |

Experimental Protocols
Detailed methodologies for key experiments are provided to allow for replication and further

investigation.

1. In Vivo Metabolite Profiling in Rodents

Animal Models: Male and female Sprague-Dawley rats or C57BL/6J mice are commonly

used.[2][3][8] Animals are housed in controlled environments with standard diet and water ad

libitum.

Drug Administration: Dihydromyricetin is administered orally (e.g., 20-50 mg/kg) or

intravenously (e.g., 2 mg/kg) as a solution or suspension.[3][8]

Sample Collection: Blood, urine, and feces are collected at predetermined time points post-

administration.[2][3] Brain tissue may also be collected after euthanasia.[3]

Sample Preparation:

Plasma/Serum: Blood is centrifuged to separate plasma or serum.[3] Proteins are

precipitated using a solvent like acetonitrile, followed by centrifugation. The supernatant is

then collected for analysis.

Urine and Feces: Samples are homogenized and extracted with organic solvents (e.g.,

methanol, ethyl acetate).[2]

Tissue: Tissues are homogenized in an appropriate buffer and extracted.[3]
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Analytical Method: Ultra-high-performance liquid chromatography coupled with tandem mass

spectrometry (UPLC-MS/MS) is the primary method for the separation and identification of

metabolites.[2][3] High-resolution mass spectrometry (e.g., Q-Exactive Orbitrap MS) can be

used for accurate mass measurements and elemental composition determination.[2]

2. In Vitro Metabolism using Liver Microsomes

Materials: Pooled human liver microsomes (HLMs) or liver microsomes from rats and mice

are used.[5][7] Cofactors such as NADPH are required for CYP-mediated reactions.

Incubation:

A reaction mixture is prepared containing liver microsomes (e.g., 0.2-0.5 mg/mL protein),

phosphate buffer (pH 7.4), and DHM at various concentrations.

The mixture is pre-incubated at 37°C.

The reaction is initiated by adding the NADPH solution.

The incubation is carried out for a specific time (e.g., 30 minutes) at 37°C with shaking.

The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile).

Analysis:

After centrifugation to pellet the protein, the supernatant is analyzed by LC-MS/MS to

quantify the remaining parent compound and any formed metabolites.

For enzyme inhibition studies, specific probe substrates for different CYP isoforms are

incubated with microsomes in the presence and absence of DHM.[5] The formation of the

substrate-specific metabolite is measured to determine the inhibitory effect of DHM.
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Caption: Proposed metabolic pathway of Dihydromyricetin (DHM).
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Caption: General experimental workflow for in vivo and in vitro metabolism studies.

Discussion of Cross-Species Differences and
Similarities

Metabolic Pathways: The primary metabolic pathways for DHM, including dehydroxylation,

glucuronidation, methylation, and sulfation, appear to be qualitatively similar between rats

and mice.[1][2][3][4] While in vivo data for humans is lacking, in vitro studies with human liver
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microsomes suggest that CYP-mediated metabolism is likely, and subsequent conjugation

reactions would be expected.[5]

Enzyme Involvement: In humans, DHM shows inhibitory effects on CYP3A4, CYP2E1, and

CYP2D6, indicating potential involvement of these enzymes in its metabolism.[5] In rats,

DHM interacts with CYP1A1/2 and CYP2B1/2.[7] This suggests that the specific CYP

isoforms responsible for DHM metabolism may differ across species.

Pharmacokinetics: A significant species difference is observed in the oral bioavailability of

DHM, which is very low in rats (4.02%).[8] While a direct bioavailability calculation is not

available for mice from the provided data, the large difference between oral and

intraperitoneal AUC values suggests poor oral absorption in mice as well.[4] Furthermore,

sex-dependent differences in oral absorption were noted in mice, with males showing higher

exposure than females.[3][4]

Excretion: In rats, the majority of orally administered DHM is eliminated in the feces, with

metabolites detected in both urine and feces.[1]

Conclusion
The metabolism of Dihydromyricetin involves extensive Phase I and Phase II

biotransformations in rodents, leading to a variety of metabolites. While the general metabolic

pathways seem conserved, the specific enzymes involved and the pharmacokinetic profiles

exhibit notable inter-species and even inter-sex differences. The poor oral bioavailability of

DHM in rodents is a critical factor to consider in preclinical studies and for predicting human

pharmacokinetics. The in vitro data from human liver microsomes provides valuable insights

into potential drug-drug interactions via CYP inhibition. Further studies are warranted to fully

characterize the metabolism and pharmacokinetics of DHM in humans to support its clinical

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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